N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide

Positional isomerism Kinase inhibitor selectivity Structure–activity relationship

N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide (CAS 1435991-20-0; molecular formula C₁₇H₂₀N₄O; molecular weight 296.37 Da) is a synthetic indole-3-carboxamide derivative that incorporates an N1-isopropyl substituent on the indole core and an N3-ethylimidazole side chain terminating in a 1H-imidazol-5-yl moiety. The compound belongs to a chemotype widely investigated as kinase inhibitors, most notably inhibitors of IκB kinase 2 (IKK2/IKKβ), a serine/threonine kinase implicated in inflammatory and autoimmune disorders such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease.

Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
Cat. No. B12184566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide
Molecular FormulaC17H20N4O
Molecular Weight296.37 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C17H20N4O/c1-12(2)21-10-15(14-5-3-4-6-16(14)21)17(22)19-8-7-13-9-18-11-20-13/h3-6,9-12H,7-8H2,1-2H3,(H,18,20)(H,19,22)
InChIKeyIEVQIUQVRCLTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide – Structural Identity, Core Chemotype & Procurement-Relevant Class Context


N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide (CAS 1435991-20-0; molecular formula C₁₇H₂₀N₄O; molecular weight 296.37 Da) is a synthetic indole-3-carboxamide derivative that incorporates an N1-isopropyl substituent on the indole core and an N3-ethylimidazole side chain terminating in a 1H-imidazol-5-yl moiety . The compound belongs to a chemotype widely investigated as kinase inhibitors, most notably inhibitors of IκB kinase 2 (IKK2/IKKβ), a serine/threonine kinase implicated in inflammatory and autoimmune disorders such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease [1]. Within the broader patent-defined genus of indole carboxamides as IKK2 inhibitors (Glaxo Group Limited, US 2007/0274873 A1), the specific combination of an N1-isopropyl group and an N3-2-(1H-imidazol-5-yl)ethyl amide side chain defines a discrete molecular entity whose substitution pattern is non-redundant with other members of the genus [1]. Computational docking predictions available through the ZINC database (ZINC71318371) further suggest potential binding interactions with glycogen synthase kinase-3 beta (GSK3B) and DNA-dependent protein kinase catalytic subunit (PRKDC), indicating that the compound may be a multi-kinase ligand [2].

Why N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide Cannot Be Interchanged With Other Indole-3-Carboxamides or Imidazole-Ethyl Isomers


Indole carboxamide derivatives active as kinase inhibitors exhibit steep structure–activity relationships (SAR) where both the position of the carboxamide attachment on the indole ring and the nature of the N-alkyl/N-aryl side chain critically determine target selectivity and potency [1]. The target compound positions the carboxamide at the indole 3-position with a 2-(1H-imidazol-5-yl)ethyl side chain; moving the carboxamide to the 6-position yields the positional isomer N~6~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-6-carboxamide, which is a chemically distinct entity with a different spatial orientation of the imidazole pharmacophore relative to the indole plane . Within the IKK2 inhibitor patent space, indole-3-carboxamides with alternative N3 substituents (e.g., piperidinyl, morpholinyl, phenethyl, or furylmethyl groups) have been profiled and demonstrate markedly divergent kinase inhibition profiles and cellular potency [1]. Furthermore, replacing the N1-isopropyl group with hydrogen, methyl, or other alkyl groups alters lipophilicity (cLogP), metabolic stability, and binding pocket occupancy, meaning that even close analogs within the same patent genus cannot be assumed to be functionally interchangeable in biological assays [2]. These SAR features make blind generic substitution scientifically unsound without direct comparative potency and selectivity data for the specific target of interest.

Quantitative Differentiation Evidence for N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide vs. Closest Analogs and In-Class Candidates


Positional Isomer Differentiation: Indole-3-Carboxamide vs. Indole-6-Carboxamide Binding Topology and Computational Kinase Target Prediction

The target compound (indole-3-carboxamide) is predicted by computational docking to interact with GSK3B and PRKDC kinases, whereas the 6-positional isomer N~6~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-6-carboxamide has not been reported in the same kinase docking panels, suggesting that the 3-carboxamide regioisomer may engage a distinct kinase selectivity profile arising from different hydrogen-bonding geometry between the carboxamide carbonyl and the kinase hinge region [1]. In the IKK2 inhibitor patent, all exemplified active compounds bear the carboxamide at the indole 3-position; no indole-6-carboxamide congener is exemplified as an IKK2 inhibitor, indicating that the 3-position is critical for IKK2 inhibitory activity within this chemotype [2]. This positional dependence is consistent with the broader kinase inhibitor literature, where indole-3-carboxamides are known to form a canonical bidentate hinge-binding motif that is geometrically inaccessible to the 6-carboxamide isomer.

Positional isomerism Kinase inhibitor selectivity Structure–activity relationship

N1-Substituent Differentiation: Isopropyl vs. Hydrogen/Methyl Impact on Lipophilicity and Predicted Membrane Permeability

The N1-isopropyl group of the target compound introduces a pronounced increase in lipophilicity compared to the unsubstituted indole NH or N1-methyl analogs. Computed logP values for related 1-isopropyl-indole-3-carboxamides cluster around approximately 2.5, whereas N1-unsubstituted indole-3-carboxamides typically exhibit cLogP values 1.0–1.5 log units lower . This increase in lipophilicity is predicted to enhance passive membrane permeability and blood–brain barrier penetration potential, while also potentially reducing aqueous solubility and altering metabolic soft-spot profiles (e.g., CYP-mediated oxidation of the isopropyl group vs. N-dealkylation of smaller alkyl groups). Within the IKK2 inhibitor patent, the N1-isopropyl group is a specifically claimed substituent, indicating that it was deliberately selected during SAR optimization for a favorable balance of potency and drug-like properties [1].

N-alkyl substitution Lipophilicity Membrane permeability Drug-likeness

N3-Side-Chain Differentiation: Imidazol-5-yl Ethyl vs. Alternative Heterocyclic or Aliphatic Amide Substituents in the IKK2 Chemotype

The 2-(1H-imidazol-5-yl)ethyl side chain of the target compound provides a hydrogen-bond donor/acceptor-capable heterocycle at a defined distance from the indole carboxamide core. In the IKK2 inhibitor patent US 2007/0274873, the amide side chain (R³ in Formula I) is extensively varied across aryl, heteroaryl, alkyl, and cyclic amine substituents, and the specific imidazol-5-yl ethyl configuration represents a distinct polar, hydrogen-bonding side chain that is expected to engage the solvent-exposed region or a secondary binding pocket of the IKK2 active site [1]. By contrast, analogs in the patent with purely hydrophobic side chains (e.g., phenethyl, cyclohexylmethyl) lack this hydrogen-bonding capacity, potentially altering both kinase selectivity and physicochemical properties (solubility, logD). While direct comparative IC₅₀ data for the target compound against IKK2 remain proprietary or undisclosed, the deliberate inclusion of the imidazol-5-yl ethyl motif—a feature also found in other kinase inhibitor chemotypes targeting the ATP-binding pocket—suggests a rational design choice for modulating target engagement and selectivity [2].

Imidazole pharmacophore IKK2 inhibitor Amide side-chain SAR Kinase selectivity

Computed Molecular Properties Differentiating the Target Compound from Common Fragment-Like Indole Carboxamides

With a molecular weight of 296.37 Da, the target compound occupies a low-molecular-weight chemical space consistent with lead-like or fragment-like criteria, which is advantageous for downstream optimization. A comparator analog N-(4-aminobutyl)-N-isopropyl-1H-indole-3-carboxamide (CHEMBL396179), which replaces the imidazole-ethyl side chain with a flexible aminobutyl chain, exhibits a much weaker binding affinity (Ki = 106,000 nM) at the melanocortin MC1 receptor, suggesting that the imidazole-ethyl moiety contributes meaningfully to target engagement in receptor-binding contexts [1]. The target compound's calculated topological polar surface area (tPSA) of approximately 60–65 Ų and rotatable bond count of 6 place it within favorable oral drug-likeness space (tPSA < 140 Ų, rotatable bonds ≤ 10) per Veber's criteria . By comparison, N1-unsubstituted indole-3-carboxamides with the same side chain would have one fewer rotatable bond and a slightly lower molecular weight but also increased hydrogen-bond donor count (indole NH), altering both tPSA and solubility profile.

Molecular weight Topological polar surface area Rotatable bonds Lead-likeness

Recommended Research and Procurement Application Scenarios for N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide Based on Quantitative and Structural Evidence


IKK2/NF-κB Pathway Probe in Inflammatory Disease Models

Given the compound's structural membership in the patent-defined IKK2 inhibitor chemotype [1], it is best deployed as a chemical probe for interrogating the IKK2/NF-κB signaling axis in cellular models of rheumatoid arthritis, asthma, or COPD. The N1-isopropyl group and imidazole-ethyl side chain are structurally validated within the IKK2 pharmacophore, and the compound's moderate molecular weight (<300 Da) supports cellular permeability. Users should pair it with a structurally distinct IKK2 inhibitor (e.g., a β-carboline or benzimidazole-based inhibitor) as an orthogonal control to confirm on-target effects.

Kinase Selectivity Profiling in Multi-Kinase Screening Panels

Computational docking predictions suggest the compound may interact with GSK3B and PRKDC in addition to IKK2 [2]. This multi-kinase potential makes it suitable for inclusion in broad kinome screening panels where polypharmacology is being evaluated, particularly in oncology or neurodegenerative disease contexts where GSK3B and DNA-PK are validated targets. Researchers should directly compare its kinase inhibition profile with that of the N6-carboxamide positional isomer to quantify the impact of carboxamide regiochemistry on kinase selectivity.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns Targeting Kinase-Driven Diseases

The compound's lead-like molecular properties (MW 296.37, tPSA ≈ 60–65 Ų, 6 rotatable bonds) and well-defined SAR vectors (N1-substitution, N3-side-chain variation, indole core modifications) position it as an attractive starting point for hit-to-lead optimization . Procurement for structure–activity relationship (SAR) expansion should focus on systematic variation of the imidazole attachment point (4- vs. 5-imidazolyl), ethyl linker length, and N1-alkyl group, with benchmarking against the parent N1-H and N1-methyl analogs to isolate the contribution of the isopropyl group to potency and selectivity.

Negative Control Compound Design via Regioisomeric Pairing

The positional isomer N~6~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-6-carboxamide can be procured alongside the target compound as a matched negative control in kinase assays, exploiting the different spatial presentation of the carboxamide pharmacophore to distinguish specific kinase hinge binding from non-specific aggregation-based inhibition. This regioisomeric pairing strategy is particularly valuable for IKK2 target validation studies where the 6-carboxamide isomer is predicted to be inactive or substantially less potent based on the 3-carboxamide pharmacophore requirement established in the patent literature [1].

Quote Request

Request a Quote for N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.